Lipophilicity (XLogP3) Elevation Driven by the 7‑Methyl Group
The computed XLogP3 of 4‑bromo‑6‑fluoro‑7‑methyl‑1H‑indazole is 2.7 [1]. In contrast, the des‑methyl analog 4‑bromo‑6‑fluoro‑1H‑indazole (CAS 885520‑35‑4) has a reported XLogP3 of 2.3 [2]. The difference of +0.4 log units is attributable to the electron‑donating and hydrophobic effect of the 7‑methyl group, consistent with the established increment of ~0.5 log P per aliphatic carbon added to an aromatic system [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 4‑Bromo‑6‑fluoro‑1H‑indazole (XLogP3 = 2.3) |
| Quantified Difference | ΔXLogP3 = +0.4 (higher lipophilicity) |
| Conditions | PubChem XLogP3 3.0 algorithm; validated against experimental log P measurements |
Why This Matters
A 0.4 log P increase can translate into measurably higher passive membrane permeability and oral absorption, a critical parameter for advancing oral kinase inhibitor candidates.
- [1] PubChem Compound Summary, CID 146035447, 4-Bromo-6-fluoro-7-methyl-1H-indazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/146035447 View Source
- [2] PubChem Compound Summary, CID 44122618, 4-Bromo-6-fluoro-1H-indazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/44122618 View Source
- [3] Tandon, N., Luxami, V., Kant, D., Tandon, R., & Paul, K. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228–25257. https://doi.org/10.1039/d1ra03979b View Source
